2-(2,6-Dimethylpiperazin-1-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylpiperazin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-5-9-6-8(2)10(7)3-4-11/h7-9,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRGVNOXWNPGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,6 Dimethylpiperazin 1 Yl Ethanol and Its Precursors
Strategies for the Construction of the 2,6-Dimethylpiperazine (B42777) Core
The formation of the 2,6-disubstituted piperazine (B1678402) ring is a critical preliminary step. Various strategies have been developed to synthesize this key intermediate, ranging from cyclization reactions to reductive processes.
Catalytic Hydrogenation and Reductive Cyclization Routes for Piperazine Ring Formation
A prominent method for synthesizing the 2,6-dimethylpiperazine core involves the reductive cyclization of diisopropanolamine (B56660). This process is typically conducted in the presence of ammonia (B1221849) and a hydrogenation catalyst. google.com The reaction cyclizes the diisopropanolamine through a reductive amination and dehydrogenation mechanism. google.com
Catalysts for this transformation are often based on metals such as nickel, copper, and cobalt. google.com For instance, reacting di(2-hydroxypropyl)amine with ammonia and hydrogen over a hydrogenation catalyst composed of nickel, copper, and chromium oxides has been shown to yield 2,6-dimethylpiperazine with a conversion rate exceeding 90%. google.com The use of Raney nickel or Raney cobalt catalysts is also a common practice. google.com
| Solvent | Catalyst | Selectivity for cis-2,6-Dimethylpiperazine |
|---|---|---|
| Toluene | Raney Nickel | 81-82% |
| Water | Raney Nickel | 72% |
Stereoselective Pathways for Chiral 2,6-Dimethylpiperazine Derivatives
The synthesis of specific stereoisomers of 2,6-dimethylpiperazine, such as the trans or chiral derivatives, requires stereoselective control. One approach involves a modular synthesis where a highly diastereoselective intramolecular hydroamination is the key step. nih.gov This method has been used to produce trans-2,6-disubstituted piperazines. The necessary substrates for this cyclization are prepared from amino acids, and the reaction tolerates a variety of substituents. nih.gov
Another sophisticated strategy for creating chiral piperazines starts from a chiral precursor, such as an amino acid. For example, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine has been synthesized from S-phenylalanine in a multi-step process. clockss.orgresearchgate.net The key steps in this synthesis that establish the desired stereochemistry are a reductive amination followed by a highly diastereoselective alkylation to introduce the second stereocenter. clockss.orgresearchgate.net This approach highlights the ability to build stereochemical complexity in a controlled manner, starting from readily available chiral building blocks.
| Strategy | Key Reaction | Product Stereochemistry | Reference |
|---|---|---|---|
| Modular Synthesis | Palladium-catalyzed intramolecular hydroamination | trans | nih.gov |
| Chiral Pool Synthesis | Reductive amination and diastereoselective alkylation | (2S,6S) | clockss.orgresearchgate.net |
Introduction of the Ethanol (B145695) Moiety to the Piperazine Ring
Once the 2,6-dimethylpiperazine core is obtained, the final step is the installation of the 2-hydroxyethyl group onto one of the nitrogen atoms. This is typically achieved through alkylation or nucleophilic substitution reactions.
Alkylation Reactions, including Mitsunobu Reaction Analogs
The Mitsunobu reaction is a powerful tool for forming C-N bonds under mild conditions and has been adapted for the N-alkylation of amines. acs.orgwikipedia.org The reaction converts a primary or secondary alcohol into a good leaving group in situ, allowing it to be displaced by a nucleophile, such as a piperazine. wikipedia.org The classic reagents for this transformation are a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The reaction proceeds through a complex mechanism where the phosphine and azodicarboxylate form a betaine (B1666868) intermediate, which then activates the alcohol for nucleophilic attack by the amine. wikipedia.org This method is advantageous due to its mild conditions and broad functional group tolerance. acs.org It has been successfully employed for the C-N bond formation between aliphatic alcohols and various nitrogen heterocycles, including piperazines. acs.orgnih.gov
| Reagent Type | Examples | Function |
|---|---|---|
| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate |
| Azodicarboxylate | DEAD, DIAD | Forms betaine intermediate, activates alcohol |
| Nucleophile | 2,6-Dimethylpiperazine | Displaces the activated alcohol |
| Alcohol | Ethylene (B1197577) glycol (protected) or 2-bromoethanol (B42945) precursor | Source of the ethanol moiety |
Nucleophilic Substitution Reactions
A more direct and classical approach for introducing the ethanol group is through a nucleophilic substitution (SN2) reaction. wisc.edu In this method, the nitrogen atom of the 2,6-dimethylpiperazine acts as a nucleophile and attacks an electrophilic two-carbon synthon that contains a leaving group.
A common electrophile for this purpose is 2-chloroethanol (B45725) or 2-bromoethanol. The piperazine's secondary amine attacks the carbon atom bearing the halogen, displacing it and forming a new C-N bond. google.com The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction. This method is straightforward and widely used for the N-alkylation of amines and related heterocyclic systems. mdpi.comlew.ro
Advanced Synthetic Techniques for 2-(2,6-Dimethylpiperazin-1-yl)ethanol Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been applied to the synthesis of piperazine derivatives. These reactions typically involve a palladium catalyst, a halide or triflate, and an organometallic reagent. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
Several types of palladium-catalyzed coupling reactions exist, including the Suzuki-Miyaura, Stille, Hiyama, Negishi, and Kumada couplings, each utilizing a different organometallic nucleophile. libretexts.org For instance, the Suzuki-Miyaura coupling uses organoboron compounds, while the Negishi coupling employs organozinc reagents. libretexts.orgyoutube.com The reactivity of the halide leaving group generally follows the order: I > Br > OTf >> Cl > F. libretexts.org
In the context of 2,6-dimethylpiperazine derivatives, these coupling reactions can be used to introduce various substituents onto the piperazine ring or its side chains. For example, palladium-catalyzed N-arylation can be used to attach aryl groups to the nitrogen atoms of the piperazine ring, a common strategy in the synthesis of pharmacologically active compounds. nih.gov The choice of ligands for the palladium catalyst is crucial for the success of these reactions, with various phosphine and N-heterocyclic carbene (NHC) ligands being developed to improve catalyst performance. nih.gov
Recent advancements have focused on the direct C-H functionalization of the piperazine ring, which offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. mdpi.com Palladium catalysts have been employed in such reactions, although challenges related to selectivity and catalyst deactivation can arise due to the presence of the two nitrogen atoms in the piperazine ring. encyclopedia.pub
Table 1: Examples of Palladium-Catalyzed Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Typical Substrates |
| Suzuki-Miyaura | Organoboron compounds | Aryl/vinyl halides, triflates |
| Negishi | Organozinc compounds | Aryl/vinyl/alkyl halides |
| Stille | Organotin compounds | Aryl/vinyl halides |
| Hiyama | Organosilicon compounds | Aryl/vinyl halides |
| Buchwald-Hartwig | Amines | Aryl halides, triflates |
Condensation and addition reactions are fundamental transformations in organic synthesis and are widely used to build complex molecular architectures, including those containing the 2,6-dimethylpiperazine scaffold.
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or ammonia. nih.govyoutube.com A common example is the formation of an amide bond from a carboxylic acid and an amine, a key reaction in the synthesis of many pharmaceuticals. youtube.com In the context of piperazine synthesis, condensation reactions can be used to form the piperazine ring itself. For instance, the cyclization of a linear diamine precursor can be achieved through intramolecular condensation. nih.gov
Addition reactions involve the combination of two or more molecules to form a larger one, without the loss of any atoms. youtube.com A classic example is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. This reaction has been utilized in the synthesis of substituted piperazines.
The synthesis of this compound can involve the reaction of 2,6-dimethylpiperazine with ethylene oxide, an epoxide. This reaction proceeds via a nucleophilic ring-opening of the epoxide by one of the nitrogen atoms of the piperazine, which is an example of an addition reaction.
High-pressure conditions can also be used to induce polymerization through addition and condensation reactions, although this is less common for the synthesis of small molecules like this compound. nih.gov
Optimization of Synthetic Pathways for Research Scale Production
Optimizing the synthesis of this compound for research-scale production involves careful consideration of reaction conditions to maximize yield and purity. Key variables that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.
For the synthesis of this compound from 2,6-dimethylpiperazine and ethylene oxide, the reaction is typically carried out in a protic solvent like ethanol or methanol (B129727). The use of a suitable solvent can improve the solubility of the reactants and facilitate the reaction. The reaction temperature can also be controlled to balance the rate of reaction with the formation of byproducts.
Purification of the final product is essential to remove any unreacted starting materials, byproducts, or residual solvent. Common purification techniques include distillation, recrystallization, and chromatography. The choice of purification method will depend on the physical properties of the product and the impurities present.
The piperazine ring in 2,6-dimethylpiperazine has two secondary amine groups, and in unsymmetrically substituted piperazines, these two nitrogens can have different reactivities. Controlling which nitrogen atom reacts in a functionalization reaction is a key challenge in piperazine chemistry.
Several strategies can be employed to achieve regiochemical control. One approach is to use a protecting group to temporarily block one of the nitrogen atoms. The unprotected nitrogen can then be selectively functionalized, followed by the removal of the protecting group. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn).
Another strategy involves exploiting the electronic and steric differences between the two nitrogen atoms. For example, a bulky substituent on one nitrogen may hinder its reactivity, allowing for selective functionalization at the less sterically hindered nitrogen.
In the case of 2,6-dimethylpiperazine, the two nitrogen atoms are equivalent. However, if one nitrogen is functionalized, for example, with the 2-hydroxyethyl group to form this compound, the remaining nitrogen can be selectively functionalized in a subsequent step.
Recent research has also explored the use of directing groups and specific catalysts to control the regioselectivity of C-H functionalization reactions on the piperazine ring. nsf.gov
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of synthetic intermediates and the final product, this compound, are critical steps to ensure the desired purity for subsequent applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.
Common purification techniques include:
Distillation: This technique is suitable for purifying volatile liquids based on differences in their boiling points. For this compound, which is a liquid at room temperature, vacuum distillation may be employed to lower the boiling point and prevent decomposition.
Recrystallization: This method is used for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.
Chromatography: This is a powerful separation technique that can be used for both solid and liquid compounds.
Column Chromatography: The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and different components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution chromatographic technique that can be used to purify large quantities of a compound.
Gas Chromatography (GC): This technique is suitable for the separation and analysis of volatile compounds.
After purification, the identity and purity of the isolated compound are typically confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Chemical Reactivity and Transformation Mechanisms of 2 2,6 Dimethylpiperazin 1 Yl Ethanol
Reactivity of the Tertiary Amine Functionality
The piperazine (B1678402) ring of 2-(2,6-Dimethylpiperazin-1-yl)ethanol contains two nitrogen atoms. The nitrogen at position 1 is a tertiary amine due to its substitution with the 2-hydroxyethyl group and two carbon atoms within the ring, making it a primary site for reactions typical of this functional group.
N-Oxidation Reactions
Tertiary amines, including the N-1 nitrogen of the piperazine ring in this compound, can be oxidized to form N-oxides. This transformation converts the nucleophilic nitrogen atom into a highly polar N-oxide functional group (N⁺-O⁻) nih.gov. The reaction is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids (e.g., m-chloroperoxybenzoic acid, MCPBA) google.comlibretexts.org.
The N-oxide group significantly alters the molecule's physical properties, often increasing water solubility and reducing membrane permeability due to its high polarity and capacity for hydrogen bonding nih.gov. While N-oxidation is a common metabolic pathway for many tertiary amine drugs, it can also be a deliberate synthetic step to create prodrugs or modify a compound's biological activity nih.govgoogle.com. For instance, the N-oxidation of the piperazine derivative bifeprunox (B1207133) has been carried out using hydrogen peroxide in an acetonitrile (B52724)/water mixture, demonstrating a viable synthetic route google.com.
Table 1: General Conditions for N-Oxidation of Tertiary Amines
| Oxidizing Agent | Typical Solvents | Reaction Conditions | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Water, Acetonitrile, Isopropanol | 50°C, may require extended reaction times (e.g., 24-120 hours) | google.com |
Quaternization Reactions of the Piperazine Nitrogen
The lone pair of electrons on the tertiary piperazine nitrogen allows it to act as a nucleophile and react with alkyl halides in a process known as quaternization. This reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge. This modification can dramatically increase the water solubility of the compound mdpi.com.
The rate and success of the quaternization reaction depend on several factors, including the nature of the alkylating agent and the reaction conditions. For example, kinetic studies on the quaternization of polymers containing dimethylaminoethyl groups show that the reaction rate increases with temperature google.com. Common alkylating agents include alkyl iodides, which are highly reactive. The process involves the Sₙ2 attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. The presence of the hydroxyl group on the ethanol (B145695) substituent could potentially interfere under certain conditions, but typically, the amine is more nucleophilic and will react preferentially.
Transformations Involving the Hydroxyl Group
The primary alcohol functionality of the ethanol moiety is the second major site of reactivity in this compound, susceptible to a range of transformations common to alcohols.
Esterification and Etherification Reactions
The hydroxyl group can undergo esterification when reacted with carboxylic acids, acid chlorides, or anhydrides. This reaction, often catalyzed by an acid or a coupling agent, results in the formation of an ester linkage.
Similarly, etherification can occur, for instance, through a Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Chemoselective etherification methods have been developed that can target specific types of hydroxyl groups in a molecule organic-chemistry.org.
Oxidation to Carbonyls (Aldehydes/Carboxylic Acids)
The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde, 2-(2,6-dimethylpiperazin-1-yl)acetaldehyde.
Stronger oxidizing agents, or conditions that facilitate over-oxidation, will produce the carboxylic acid, 2-(2,6-dimethylpiperazin-1-yl)acetic acid. Research on the electrooxidation of pyrazoles containing a 2-hydroxyethyl group has shown that this side chain can be effectively oxidized to a carboxylic acid moiety masterorganicchemistry.com. This provides a strong precedent for the feasibility of oxidizing the ethanol group on the piperazine ring to a carboxylic acid. Various reagents, including Oxone, sodium perborate, and transition metal catalysts, are known to oxidize aldehydes to carboxylic acids libretexts.org.
Table 2: Potential Oxidation Products of the Hydroxyl Group
| Reagent Type | Product | Example Reagents |
|---|---|---|
| Mild Oxidant | Aldehyde | Pyridinium chlorochromate (PCC) |
Elimination Reactions to Form Alkenes from the Ethanol Moiety
The hydroxyl group of the ethanol moiety can potentially be eliminated to form an alkene, specifically 1-(2,6-dimethylpiperazin-1-yl)ethene. However, since the hydroxyl group is a poor leaving group, this transformation requires it to be converted into a better one first. This is typically achieved by protonating the alcohol under strong acidic conditions (E1 mechanism) or by converting it into a sulfonate ester (e.g., tosylate or mesylate) followed by treatment with a strong, non-nucleophilic base (E2 mechanism).
The E2 mechanism is a single-step process where a base removes a proton from the carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously. The E1 mechanism involves the formation of a carbocation intermediate after the leaving group departs, which is then deprotonated to form the alkene libretexts.org. For a primary alcohol like the one in this compound, the E2 pathway is generally more likely, as primary carbocations are highly unstable. The choice of a strong, sterically hindered base is crucial to favor elimination over substitution reactions.
Chemical Modifications of the Piperazine Ring System
The piperazine scaffold is a versatile building block in medicinal chemistry and materials science, largely due to the reactivity of its nitrogen atoms. These nitrogens can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The secondary amine of the piperazine ring in this compound is a potent nucleophile and can readily participate in nucleophilic substitution reactions. These reactions are fundamental to the elaboration of the piperazine core.
One of the most common modifications is N-alkylation , where the secondary amine reacts with alkyl halides or other electrophilic alkylating agents. This reaction typically proceeds via an S_N2 mechanism. The choice of solvent and base is crucial for the success of these reactions. For instance, in the synthesis of various N-alkylated piperazines, solvents like acetonitrile or dimethylformamide (DMF) are often employed, with a base such as potassium carbonate to neutralize the acid generated during the reaction. The steric hindrance from the two methyl groups in this compound would be expected to slow the rate of N-alkylation compared to unsubstituted piperazine.
Another important class of nucleophilic substitution is N-arylation . The reaction of the piperazine nitrogen with activated aryl halides, particularly those bearing electron-withdrawing groups, can proceed via nucleophilic aromatic substitution (S_{N}Ar). For less activated aryl halides, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed. These reactions allow for the formation of a carbon-nitrogen bond between the piperazine ring and an aromatic system.
Acylation of the secondary amine is also a common transformation. Acid chlorides, anhydrides, or carboxylic acids activated with coupling agents can be used to introduce an acyl group, forming an amide. This modification is often used to introduce a variety of functional groups and to modulate the electronic properties of the piperazine ring.
| Electrophile | Reaction Type | Typical Conditions | Expected Product with this compound |
| Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | N-Alkylation | K₂CO₃, Acetonitrile, rt to 80°C | 1-Benzyl-2,6-dimethyl-4-(2-hydroxyethyl)piperazine |
| Activated Aryl Halide (e.g., 2,4-Dinitrochlorobenzene) | S{N}Ar | Et₃N, Ethanol, reflux | 1-(2,4-Dinitrophenyl)-2,6-dimethyl-4-(2-hydroxyethyl)piperazine |
| Acid Chloride (e.g., Benzoyl Chloride) | N-Acylation | Pyridine, CH₂Cl₂, 0°C to rt | (4-(2-Hydroxyethyl)-2,6-dimethylpiperazin-1-yl)(phenyl)methanone |
This table presents hypothetical reactions based on the known reactivity of similar piperazine derivatives.
While the piperazine ring is generally stable, under certain conditions, it can undergo ring-opening or ring-expansion reactions. These transformations are less common than substitutions on the nitrogen atoms but can lead to the formation of unique molecular scaffolds.
Ring-opening reactions of piperazine derivatives are not frequently reported under standard laboratory conditions. However, the quaternization of both nitrogen atoms can lead to a more strained system that may be susceptible to ring-opening by a strong nucleophile. For instance, the reaction of N,N'-dialkylpiperazinium salts with certain nucleophiles could potentially lead to the cleavage of a C-N bond, resulting in a linear diamine derivative.
More relevant to the synthesis of piperazines are ring-opening reactions of other heterocyclic systems. For example, derivatives of 1,4-diazepane can be synthesized through the ring expansion of piperazine precursors. Conversely, piperazines themselves can be formed from the ring-opening of bicyclic systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. nih.gov
Ring-expansion reactions that directly involve the piperazine ring are rare. More commonly, piperazine rings are synthesized through the cyclization of linear precursors or the rearrangement of other heterocyclic systems. For example, the synthesis of polysubstituted piperazines can be achieved through the reductive cyclization of dioximes, which are formed from primary amines. nih.gov This method allows for the construction of the piperazine ring with various substituents on the carbon atoms.
Derivatization Strategies for Analytical and Research Applications
The modification of this compound to introduce specific functionalities is crucial for its use in analytical and research contexts. These derivatizations can enable detection, quantification, and the study of reaction mechanisms.
To facilitate the detection and quantification of piperazine-containing compounds in various matrices, they can be derivatized with reagents that introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group).
A common strategy involves the reaction of the secondary amine of the piperazine ring with a labeling agent. For example, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a well-known reagent that reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts. The reaction of this compound with dansyl chloride would produce a derivative that could be easily detected and quantified using fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector.
Similarly, reagents like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) react with amines to form intensely colored and fluorescent derivatives. The resulting NBD-adduct of this compound would exhibit strong visible absorption and fluorescence, making it suitable for colorimetric and fluorometric assays.
| Derivatizing Agent | Type of Derivative | Detection Method |
| Dansyl Chloride | Fluorogenic | Fluorescence Spectroscopy, HPLC-Fluorescence |
| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Chromogenic & Fluorogenic | UV-Vis Spectroscopy, Fluorescence Spectroscopy |
| Fluorescein (B123965) isothiocyanate (FITC) | Fluorogenic | Fluorescence Spectroscopy, Flow Cytometry |
This table provides examples of common derivatizing agents and their applications for the detection of piperazine-containing compounds.
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracing the metabolic fate of molecules. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.
Deuterium labeling can be achieved by using deuterated reagents during the synthesis of the molecule or by exchanging labile protons with deuterium from a deuterium source like D₂O. For example, the ethanol side chain could be deuterated by using deuterated ethylene (B1197577) oxide in the synthesis. Studying the kinetic isotope effect (KIE) by comparing the reaction rates of the labeled and unlabeled compound can provide insights into bond-breaking steps in a reaction mechanism.
Nitrogen-15 labeling is particularly useful for studying the reactivity of the piperazine nitrogens. ¹⁵N-labeled piperazine can be used as a starting material in the synthesis of this compound. Subsequent reactions can be monitored by ¹⁵N NMR spectroscopy or mass spectrometry to track the transformation of the piperazine ring. This can be invaluable in distinguishing between reaction pathways involving the two different nitrogen atoms of the piperazine ring.
The synthesis of isotopically labeled compounds often follows the same synthetic routes as their unlabeled counterparts, but with the use of labeled starting materials or reagents. The position of the label is chosen based on the specific mechanistic question being investigated.
Coordination Chemistry and Metal Complexation with 2 2,6 Dimethylpiperazin 1 Yl Ethanol
2-(2,6-Dimethylpiperazin-1-yl)ethanol as a Ligand in Transition Metal Complexes
The ability of this compound to form stable complexes with transition metals is rooted in its molecular structure, which allows for various modes of coordination. The presence of both nitrogen and oxygen donor atoms facilitates the formation of chelate rings, enhancing the stability of the resulting metal complexes.
Ligand Design Principles and Denticity Considerations
The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. This compound is an N,O-donor ligand, with the potential to act as a bidentate or a bridging ligand. biointerfaceresearch.com The piperazine (B1678402) ring can adopt a chair or boat conformation, influencing the spatial arrangement of the donor atoms and, consequently, the coordination geometry around the metal center. biointerfaceresearch.com
The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. In the case of this compound, it can act as a bidentate ligand, coordinating to a single metal center through the tertiary nitrogen of the piperazine ring and the oxygen atom of the ethanol (B145695) group. This forms a stable five-membered chelate ring. Alternatively, it can act as a bridging ligand, connecting two metal centers. The steric hindrance from the two methyl groups on the piperazine ring can influence its coordination mode and the resulting complex's stereochemistry. nih.gov
| Ligand Feature | Implication for Coordination |
| Piperazine Ring | Provides two nitrogen donor atoms. Can adopt chair or boat conformations, influencing complex geometry. biointerfaceresearch.com |
| Ethanol Arm | Provides an oxygen donor atom, allowing for N,O-chelation. |
| 2,6-Dimethyl Substitution | Introduces steric bulk, which can affect coordination geometry and the stability of the complex. |
| Potential Denticity | Can act as a bidentate (N,O-chelate) or a bridging ligand. |
Synthesis of Coordination Compounds and Discrete Molecular Complexes
The synthesis of coordination compounds involving this compound typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. biointerfaceresearch.combeilstein-journals.org The choice of solvent, reaction temperature, and the nature of the metal salt's anion can significantly influence the structure of the final product. researchgate.net
For instance, reacting this compound with a metal chloride, nitrate, or perchlorate (B79767) salt in a solvent like methanol (B129727) or ethanol can lead to the formation of discrete mononuclear or dinuclear complexes. biointerfaceresearch.combeilstein-journals.org The general synthetic route can be represented as:
MX₂ + nL → [MLₙ]X₂
Where:
M is a transition metal ion (e.g., Co²⁺, Ni²⁺, Cu²⁺)
X is an anion (e.g., Cl⁻, NO₃⁻, ClO₄⁻)
L is the ligand, this compound
n is the stoichiometric coefficient
The isolation of crystalline products suitable for single-crystal X-ray diffraction is a key step in fully characterizing the resulting complexes. mdpi.commdpi.com
Characterization of Metal-Ligand Coordination Geometries and Electronic Structures
The coordination geometry of metal complexes with this compound can vary depending on the metal ion, its oxidation state, and the steric and electronic properties of the ligand. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. mdpi.commdpi.comnih.gov
For example, cobalt(II) complexes with N,O-donor ligands can adopt octahedral or tetrahedral geometries. A mononuclear cobalt(II) complex with a related N₂O₂ donor ligand was found to have a distorted octahedral geometry. mdpi.com Similarly, copper(II) complexes with piperazine-based ligands often exhibit square pyramidal or distorted trigonal-bipyramidal geometries. mdpi.comnih.gov Nickel(II) complexes can be square planar or octahedral, depending on the ligand field strength and coordination number. nih.gov
The electronic structure of these complexes is determined by the arrangement of the d-electrons of the metal ion in the molecular orbitals formed upon coordination. This is influenced by the ligand field splitting energy (10Dq), which is a measure of the energy difference between the d-orbitals in the complex. nih.gov
| Metal Ion | Typical Coordination Geometries |
| Cobalt(II) | Octahedral, Tetrahedral mdpi.comnih.gov |
| Nickel(II) | Octahedral, Square Planar nih.govnih.gov |
| Copper(II) | Square Pyramidal, Distorted Trigonal-Bipyramidal mdpi.comnih.gov |
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes. Infrared, Raman, and electronic spectroscopy provide valuable insights into the coordination environment of the metal ion and the nature of the metal-ligand bond.
Infrared and Raman Spectroscopic Analysis of Coordination Modes
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the coordination modes of a ligand. When this compound coordinates to a metal ion, characteristic shifts in the vibrational frequencies of its functional groups are observed. biointerfaceresearch.com
The C-N stretching vibrations of the piperazine ring and the C-O and O-H stretching vibrations of the ethanol arm are particularly informative. biointerfaceresearch.comresearchgate.net Coordination of the piperazine nitrogen to the metal center typically results in a shift of the C-N stretching frequency. Similarly, the coordination of the hydroxyl group's oxygen atom is indicated by a shift in the C-O stretching vibration and a change in the O-H stretching band. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. biointerfaceresearch.com
| Vibrational Mode | Free Ligand (cm⁻¹) (Typical) | Coordinated Ligand (cm⁻¹) (Typical) |
| ν(O-H) | ~3400 (broad) | Shifted or absent upon deprotonation |
| ν(C-N) | ~1100-1300 | Shifted upon coordination |
| ν(C-O) | ~1050 | Shifted upon coordination |
| ν(M-N) | - | ~400-500 |
| ν(M-O) | - | ~300-400 |
Electronic Spectroscopy for d-Orbital Splitting and Charge Transfer Analysis
Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within the metal complex, which are related to the d-orbital splitting and charge transfer phenomena. researchgate.netresearchgate.net The absorption of light in the visible region by transition metal complexes is due to the promotion of electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions). The energy of these transitions corresponds to the ligand field splitting parameter (Δo or 10Dq for octahedral complexes). nih.gov
For example, an octahedral nickel(II) complex typically exhibits three spin-allowed d-d transitions. researchgate.net The positions of these absorption bands can be used to calculate the ligand field splitting energy. In addition to d-d transitions, charge transfer bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), can also be observed, usually in the ultraviolet region. researchgate.net
The color of the complex is a direct consequence of these electronic transitions. For instance, a cobalt(II) complex might appear pink or blue depending on whether its geometry is octahedral or tetrahedral, respectively, as this affects the d-orbital splitting and thus the wavelengths of light absorbed. nih.gov
| Metal Complex (Example) | Geometry | d-d Transition Bands (nm) (Typical) |
| [Ni(L)ₓ]²⁺ | Octahedral | ~900-1200, ~500-700, ~350-450 researchgate.net |
| [Co(L)ₓ]²⁺ | Octahedral | ~800-1000, ~450-550 mdpi.com |
| [Cu(L)ₓ]²⁺ | Square Pyramidal | ~600-900 (broad) mdpi.com |
Nuclear Magnetic Resonance (NMR) Studies of Paramagnetic and Diamagnetic Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of both diamagnetic and paramagnetic metal complexes in solution. While no specific NMR studies for complexes of this compound were found, the principles of NMR spectroscopy for analogous systems provide a strong framework for understanding their expected spectral features.
For diamagnetic complexes , such as those with Zn(II) or Cd(II), ¹H and ¹³C NMR spectra would be expected to show sharp signals. The coordination of the ligand to the metal center would induce shifts in the resonances of the protons and carbons of the piperazine ring and the ethanol tail compared to the free ligand. These shifts are influenced by the geometry of the complex and the nature of the metal-ligand bond. Dynamic NMR studies could also reveal conformational changes in the piperazine ring, such as chair-boat interconversions. beilstein-journals.org
In the case of paramagnetic complexes , for instance with Co(II) or Ni(II), the NMR spectra are significantly affected by the unpaired electrons of the metal ion. researchgate.net This leads to large chemical shift ranges (paramagnetic shifts) and significant line broadening. researchgate.netnih.gov The magnitude of the paramagnetic shift is dependent on the distance of the nucleus from the paramagnetic center and the magnetic properties of the complex. nih.gov For a hypothetical Co(II) complex with this compound, the protons closest to the cobalt ion would experience the largest shifts and broadening, potentially becoming undetectable. researchgate.net The temperature dependence of these paramagnetic shifts generally follows the Curie law. nih.gov
A study on a related complex, [Co(NCS)₄(C₆H₁₅N₂)₂], where C₆H₁₅N₂ is the monoprotonated 2,6-dimethylpiperazinium cation, provides insight into the magnetic properties. Magnetic susceptibility measurements indicated the presence of high-spin Co(II) ions with expected spin-orbit coupling. researchgate.net This high-spin state would result in significant paramagnetic effects in its NMR spectrum. researchgate.net
Intermolecular Interactions in Coordination Solids
Hydrogen Bonding Networks in Crystal Structures
Hydrogen bonding is a dominant force in the crystal packing of complexes containing this compound, owing to the presence of the hydroxyl group and the N-H group of the piperazine ring (if protonated). These groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors.
In the crystal structure of the related compound [Co(NCS)₄(C₆H₁₅N₂)₂], where the 2,6-dimethylpiperazinium cation is present, extensive N-H···S intermolecular hydrogen bonds are observed, creating a three-dimensional network. researchgate.net Similarly, in the crystal structures of piperazine and its derivatives, N-H···N hydrogen bonds are a common feature, often leading to the formation of chains or sheets. ed.ac.ukresearchgate.netstrath.ac.uk For complexes of this compound, it is anticipated that O-H···X and N-H···X (where X is an anion or a donor atom from an adjacent ligand) hydrogen bonds would be prevalent, significantly influencing the crystal lattice. The presence of the ethanol tail introduces further possibilities for hydrogen bonding through its hydroxyl group. mdpi.com
| Interaction Type | Potential Donor | Potential Acceptor | Expected Structural Motif |
| N-H···X | Piperazine N-H | Anion, Solvent, Ligand Donor Atom | Chains, Sheets, 3D Networks |
| O-H···X | Ethanol O-H | Anion, Solvent, Ligand Donor Atom | Dimers, Chains, Sheets |
Pi-Stacking and Other Non-Covalent Interactions within Crystal Lattices
In addition to hydrogen bonding and potential pi-stacking, other non-covalent interactions such as van der Waals forces and C-H···π interactions can also play a role in the crystal packing of these coordination compounds. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these weaker interactions within the crystal lattice. researchgate.net
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes derived from chelating amine ligands are widely explored for their catalytic activities in various organic transformations. Although no specific catalytic applications for complexes of this compound have been reported, the structural features of this ligand suggest potential for use in catalysis.
The combination of a piperazine moiety and an alcohol function in the ligand could lead to metal complexes with interesting catalytic properties. For instance, copper(II) complexes with related nitrogen- and oxygen-containing ligands have been shown to catalyze oxidation reactions, such as the oxidation of alkanes and alcohols. rsc.orgrsc.orgbg.ac.rs The steric bulk provided by the 2,6-dimethyl groups on the piperazine ring could influence the selectivity of such catalytic reactions.
Furthermore, iridium and rhodium complexes with chiral amine-containing ligands have been successfully employed as catalysts in asymmetric transfer hydrogenation of ketones. researchgate.net Given that this compound can be resolved into its enantiomers, it presents an opportunity for the synthesis of chiral metal complexes that could be active in asymmetric catalysis. Bimetallic complexes bridged by ligands containing piperazine-like structures have also been investigated for their cooperative catalytic effects in transfer hydrogenation reactions. rsc.org
| Potential Catalytic Reaction | Active Metal Center | Rationale based on Analogous Systems |
| Oxidation of Alcohols and Alkanes | Copper(II) | Cu(II) complexes with N,O-donor ligands are known oxidation catalysts. rsc.org |
| Asymmetric Transfer Hydrogenation | Iridium(III), Rhodium(I) | Chiral amine ligands are effective in asymmetric catalysis. researchgate.net |
| Olefin Polymerization | Nickel(II), Palladium(II) | Late transition metal complexes with chelating amines are used as polymerization catalysts. |
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Diffraction Studies of Single Crystals and Powder Samples
X-ray diffraction (XRD) stands as the definitive method for determining the solid-state structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the precise arrangement of atoms in the crystal lattice.
Determination of Molecular Conformations and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure of 2-(2,6-dimethylpiperazin-1-yl)ethanol. If a suitable single crystal can be grown, this technique reveals critical structural parameters, including:
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the covalent framework of the molecule.
Molecular Conformation: The analysis would establish the preferred conformation of the piperazine (B1678402) ring, which is expected to adopt a chair conformation with the two methyl groups likely in equatorial positions to minimize steric hindrance. The orientation of the hydroxyethyl (B10761427) substituent on the nitrogen atom would also be resolved.
Crystal Packing: The study reveals how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces and dictates the macroscopic properties of the crystal. For related piperazine compounds, crystal structures have been successfully determined, showcasing how substituted piperazine rings pack in the solid state.
Powder X-ray diffraction (PXRD) is used when single crystals are not available or to confirm the bulk purity of a crystalline sample. While it does not provide the same level of atomic detail as SC-XRD, it generates a characteristic diffraction pattern that serves as a fingerprint for the specific crystalline phase.
Analysis of Intermolecular Hydrogen Bonding and Weak Interactions via Hirshfeld Surface Analysis
Derived from the data obtained in a single-crystal XRD experiment, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. For this compound, this analysis is crucial for understanding the forces that stabilize the crystal structure.
The Hirshfeld surface is mapped with functions like dnorm, which highlights regions involved in intermolecular contacts. For this molecule, the analysis would specifically identify and characterize:
Hydrogen Bonds: The primary intermolecular interaction is expected to be the hydrogen bond between the hydroxyl group (-OH) of one molecule and a nitrogen atom of the piperazine ring of a neighboring molecule (O-H···N). The Hirshfeld analysis would visualize these as intense red spots on the surface, indicating close contacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.
1H, 13C, and 2D NMR Techniques for Connectivity and Stereochemistry
The structure of this compound can be fully assigned using a combination of NMR experiments.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. Based on the structure, the expected signals would correspond to the protons of the two methyl groups, the piperazine ring methine and methylene (B1212753) protons, the N-CH₂- and -CH₂OH protons of the ethanol (B145695) substituent, and the hydroxyl proton. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would confirm the connectivity of adjacent protons.
¹³C NMR: The carbon NMR spectrum provides a signal for each chemically non-equivalent carbon atom. For this compound, distinct resonances are expected for the methyl carbons, the piperazine ring carbons (both CH and CH₂), and the carbons of the ethanol side chain. The chemical shifts are indicative of the carbon's electronic environment.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive correlations. A COSY spectrum would show which protons are coupled to each other, confirming the spin systems within the molecule. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of all ¹H and ¹³C resonances.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperazine -CH(CH₃)- | ~2.8 - 3.0 | ~55 - 58 |
| Piperazine -CH₂- | ~2.5 - 2.9 (axial/equatorial) | ~48 - 52 |
| -CH-CH₃ | ~1.0 - 1.2 (doublet) | ~18 - 22 |
| N-CH₂ -CH₂OH | ~2.5 - 2.7 (triplet) | ~60 - 64 |
| N-CH₂-CH₂ OH | ~3.5 - 3.7 (triplet) | ~58 - 62 |
| -OH | Variable | N/A |
Note: Predicted values are estimates based on data for 2,6-dimethylpiperazine (B42777) and ethanol derivatives.
Conformational Analysis and Exchange Processes using Dynamic NMR
The piperazine ring is not static; it undergoes conformational exchange, primarily a chair-to-chair interconversion. Dynamic NMR (D-NMR) involves acquiring NMR spectra at variable temperatures to study these processes.
At low temperatures, the ring-flipping process may be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature is raised, the rate of interconversion increases. At a certain point, known as the coalescence temperature, the separate signals for the axial and equatorial protons broaden and merge into a single, averaged signal. By analyzing the spectral changes with temperature, it is possible to calculate the activation energy (ΔG‡) for the ring-flipping process, providing quantitative insight into the conformational flexibility of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₈H₁₈N₂O, corresponding to a monoisotopic mass of approximately 158.14 Da.
In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak ([M]⁺) at m/z = 158. The molecule would then fragment in a predictable manner, producing smaller, stable ions. Key fragmentation pathways would likely include:
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the piperazine ring to give a stable iminium ion at m/z = 143.
Cleavage of the ethanol side chain: Fission of the C-C bond in the side chain could lead to the loss of a •CH₂OH radical, resulting in a fragment at m/z = 127.
Ring cleavage: The piperazine ring can fragment in various ways, leading to a series of lower mass ions characteristic of this heterocyclic system.
Fragmentation of the ethanol group: The ethanol moiety itself can fragment, leading to a prominent peak at m/z = 31, corresponding to the [CH₂OH]⁺ ion.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 158 | [C₈H₁₈N₂O]⁺ (Molecular Ion) |
| 143 | [M - CH₃]⁺ |
| 127 | [M - CH₂OH]⁺ |
| 31 | [CH₂OH]⁺ |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov For the compound this compound, which has the molecular formula C₈H₁₈N₂O, the exact mass is a fundamental property. biosynth.com The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, has been determined to be 158.141913202 g/mol . echemi.com This high level of precision allows for unambiguous confirmation of the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₈N₂O | biosynth.com |
| Molecular Weight | 158.24 g/mol | biosynth.com |
| Exact Mass | 158.141913202 g/mol | echemi.com |
| Monoisotopic Mass | 158.141913202 g/mol | echemi.com |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragmentation Pathways
In positive-ion mode electrospray ionization (ESI), the molecule would likely be protonated to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion would be expected to induce fragmentation at the weakest bonds. Common fragmentation pathways for related compounds often involve:
Cleavage of the C-C bond in the ethanol side chain.
Ring-opening of the piperazine moiety .
Loss of small neutral molecules such as water (H₂O) or ethylene (B1197577) oxide (C₂H₄O).
The study of fragmentation patterns in analogous compounds, such as ketamine analogues which also contain a cyclic amine, reveals characteristic losses. nih.govmdpi.com For example, α-cleavage next to the nitrogen atom is a common fragmentation route. nih.gov Similarly, studies on other complex molecules show that fragmentation pathways can be systematically elucidated to confirm structural components. researchgate.netnih.gov The specific fragments generated for this compound would provide a unique fingerprint to confirm the presence of the dimethylpiperazine ring and the ethanol substituent.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. surfacesciencewestern.com
Identification of Characteristic Functional Groups and Molecular Vibrations
The FTIR and Raman spectra of this compound would exhibit distinct peaks corresponding to its various functional groups. Although a specific spectrum for this exact compound is not available in the provided search results, the expected characteristic vibrations can be predicted based on its structural components. Similar molecules like 2-methyl piperazine have been studied using these techniques. nih.gov
Table 2: Predicted Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Secondary Amine) | Stretching | 3300-3500 |
| C-H (Alkyl) | Stretching | 2850-3000 |
| C-O (Alcohol) | Stretching | 1050-1260 |
| C-N (Amine) | Stretching | 1020-1250 |
| C-H (Alkyl) | Bending | 1350-1480 |
| N-H (Secondary Amine) | Bending | 1550-1650 |
FTIR spectroscopy is particularly sensitive to polar bonds, making it ideal for observing the O-H and N-H stretching vibrations. surfacesciencewestern.com Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric bonds and would be useful for analyzing the C-C backbone of the piperazine ring. surfacesciencewestern.com Studies on related piperazine compounds have utilized both techniques to achieve a complete vibrational assignment. nih.govresearchgate.netnih.gov
Analysis of Conformational Changes through Vibrational Modes
The piperazine ring in this compound can exist in different conformations, primarily chair and boat forms. The substituents on the ring can adopt either axial or equatorial positions. These conformational isomers have distinct energies and can interconvert. Vibrational spectroscopy is a powerful tool for studying these conformational preferences.
Studies on substituted piperazines have shown that the axial conformation can be preferred and may be stabilized by intramolecular hydrogen bonding. nih.gov In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group of the ethanol substituent and the nitrogen atom of the piperazine ring. This interaction would influence the vibrational frequencies of the involved O-H and N-H groups, often causing a shift to lower wavenumbers.
Low-frequency vibrational modes, typically observed in the far-infrared and Raman spectra (below 400 cm⁻¹), are particularly sensitive to these large-scale conformational changes. nih.govmdpi.com Analysis of these modes, often aided by computational modeling, can provide detailed insights into the conformational landscape of the molecule. frontiersin.orgiu.edu.sa
Thermal Analysis Techniques for Phase Transitions and Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of a compound, including its melting point, boiling point, and thermal stability. While specific thermal analysis data for this compound is not available in the search results, the properties of the parent compound, 2,6-dimethylpiperazine, provide some context. 2,6-Dimethylpiperazine has a melting point in the range of 108-111 °C and a boiling point of 162 °C. sigmaaldrich.com The addition of the ethanol group to the piperazine ring would be expected to alter these values. The potential for intramolecular hydrogen bonding could influence the volatility and melting point of the compound.
TGA would reveal the decomposition temperature of the molecule, providing information about its thermal stability. DSC could be used to identify any phase transitions, such as melting or crystallization, and to determine the associated enthalpy changes. uci.edu
Computational and Theoretical Investigations of 2 2,6 Dimethylpiperazin 1 Yl Ethanol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(2,6-Dimethylpiperazin-1-yl)ethanol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, help in understanding its fundamental chemical characteristics. uni-muenchen.deuci.edu
Geometry Optimization and Energy Minimization Studies
Geometry optimization is a critical first step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the preferred conformation of the piperazine (B1678402) ring and the orientation of its substituents.
Computational studies on analogous 2,6-dimethylpiperazine (B42777) and N-substituted piperazine derivatives consistently show that the piperazine ring predominantly adopts a stable chair conformation. researchgate.net In this conformation, the substituents can occupy either axial or equatorial positions. For this compound, the two methyl groups at the C2 and C6 positions and the ethanol (B145695) group at the N1 position will arrange themselves to minimize steric hindrance. Typically, bulky substituents prefer the more spacious equatorial positions to reduce steric strain. In some cases, particularly with ether-linked substituents on the piperazine ring, an axial conformation may be stabilized by intramolecular hydrogen bonding. nih.gov
Table 1: Representative Optimized Geometrical Parameters (Theoretical) This table presents theoretically expected values based on DFT calculations of analogous structures, as direct experimental or calculated values for the title compound are not available in the cited literature.
| Parameter | Bond/Angle | Expected Value (DFT) |
| Bond Lengths (Å) | C-N (piperazine ring) | ~1.46 Å |
| C-C (piperazine ring) | ~1.54 Å | |
| C-C (ethanol side chain) | ~1.52 Å | |
| C-O (ethanol side chain) | ~1.43 Å | |
| O-H (ethanol side chain) | ~0.97 Å | |
| Bond Angles (°) | C-N-C (piperazine ring) | ~110-112° |
| C-C-N (piperazine ring) | ~110° | |
| C-C-O (ethanol side chain) | ~108° | |
| C-O-H (ethanol side chain) | ~106° |
Data is synthesized from principles and values reported for similar functional groups and structures in computational studies. researchgate.netresearchgate.netresearchgate.netekb.egnist.gov
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests higher reactivity. nih.gov
For piperazine derivatives, the HOMO is often localized on the electron-rich regions, particularly the nitrogen atoms of the piperazine ring, while the LUMO may be distributed across other parts of the molecule. uci.eduresearchgate.net In this compound, the lone pairs on the nitrogen atoms and the oxygen atom would significantly contribute to the HOMO. DFT calculations for similar N-hydroxyethyl piperazine structures have been performed to determine these values. ekb.egnih.gov
Table 2: Frontier Molecular Orbital (FMO) Properties (Theoretical) This table presents theoretically expected values based on DFT calculations of analogous structures.
| Parameter | Description | Expected Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.3 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ 1.8 eV |
| ΔE (HOMO-LUMO Gap) | Energy Gap | ~ 8.1 eV |
Values are synthesized from DFT studies on related piperazine derivatives. ekb.egnih.govirjweb.comnih.gov
The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. uni-muenchen.de It helps in identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netproteopedia.org
For this compound, the MEP map would show significant negative potential around the nitrogen atoms (due to their lone pairs) and the oxygen atom of the hydroxyl group, making these the primary sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a hydrogen bond donor site.
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By correlating the calculated frequencies with experimental spectra, a detailed assignment of vibrational modes to specific functional groups and bond movements (stretching, bending, etc.) can be achieved. nih.govnih.gov
For this compound, key vibrational modes would include the O-H stretching of the alcohol group, C-H stretching of the methyl and methylene (B1212753) groups, N-H stretching (if the secondary amine is present and unprotonated), and various C-N, C-C, and C-O stretching and bending vibrations. researchgate.netmdpi.com Theoretical studies on similar molecules like 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid and other piperazine derivatives provide a basis for these assignments. nih.govresearchgate.net The O-H stretching vibration is particularly sensitive to hydrogen bonding, often appearing as a broad band in experimental spectra. mdpi.com
Table 3: Predicted Major Vibrational Frequencies (DFT) This table presents theoretically expected vibrational frequencies based on DFT calculations of analogous structures.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Alcohol | ~3600 - 3400 (broad due to H-bonding) |
| C-H Stretch | Methyl/Methylene | ~3000 - 2850 |
| N-H Stretch | Secondary Amine | ~3300 |
| C-N Stretch | Piperazine Ring | ~1190 - 1050 |
| C-O Stretch | Alcohol | ~1050 |
| O-H Bend | Alcohol | ~1420 |
Data is synthesized from principles and values reported for similar functional groups in computational studies. researchgate.netmdpi.com
Molecular Dynamics Simulations for Conformational and Intermolecular Behavior
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as solvents. nih.govnih.gov
Conformational Sampling and Dynamics in Different Environments
While DFT calculations identify energy-minimized static structures, MD simulations explore the full conformational landscape of the molecule at a given temperature. For this compound, MD simulations can track the dynamic interconversion between different chair and boat conformations of the piperazine ring, as well as the rotation of the ethanol side chain. researchgate.net
The environment plays a crucial role in conformational preference. In a vacuum or non-polar solvent, intramolecular forces dominate. However, in a polar solvent like water, the molecule's conformation will adapt to maximize favorable interactions with solvent molecules. nitech.ac.jp Simulations can reveal the probability of finding the molecule in a particular conformation and the timescale of transitions between different conformations.
Intermolecular Interactions with Solvents and Other Molecules
MD simulations are particularly powerful for studying non-covalent interactions, such as hydrogen bonds, which are critical to the behavior of this compound in solution. rsc.orgmdpi.com The molecule has several sites capable of forming hydrogen bonds:
Hydrogen Bond Donors: The hydroxyl (-OH) group and the secondary amine (-NH) group.
Hydrogen Bond Acceptors: The oxygen atom and the two nitrogen atoms.
Simulations in aqueous solution can quantify the hydrogen bonding network around the molecule. nih.govsioc-journal.cn They can determine the average number of hydrogen bonds formed between the solute and water molecules, the lifetime of these bonds, and their geometric arrangement. physchemres.orgnih.gov This information is crucial for understanding the molecule's solubility and how it interacts with biological targets or other chemical species in a complex environment. Studies on similar polyelectrolyte complexes and alcohol-acetaldehyde mixtures highlight the importance of hydrogen bonding in determining the properties of the system. physchemres.orgaalto.fi
Topological Analysis of Electron Density (Atoms-in-Molecules - AIM, Reduced Density Gradient - RDG, Natural Bond Orbital - NBO)
The topological analysis of the electron density is a cornerstone of modern chemical bonding theory, offering a rigorous and quantitative description of chemical bonds and non-covalent interactions.
Characterization of Covalent and Non-Covalent Interactions
The Atoms-in-Molecules (AIM) theory, developed by Richard Bader, would be used to analyze the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to locate bond critical points (BCPs). The properties at these points, such as the electron density, its Laplacian, and the energy densities, would allow for a clear distinction between covalent bonds (characterized by high ρ(r) and negative ∇²ρ(r)) and non-covalent interactions (with low ρ(r) and positive ∇²ρ(r)).
The Reduced Density Gradient (RDG) analysis is a complementary technique that is particularly adept at visualizing and characterizing weak non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density, regions of steric repulsion, van der Waals interactions, and hydrogen bonding within the this compound molecule could be identified and visualized.
Natural Bond Orbital (NBO) analysis would offer a chemist's perspective on bonding by partitioning the molecular wavefunction into localized orbitals. This analysis would provide insights into hybridization, bond strengths, and, crucially, hyperconjugative interactions. The second-order perturbation theory analysis within the NBO framework would quantify the stabilization energies associated with donor-acceptor interactions, revealing the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. This would be instrumental in understanding the intramolecular forces that govern the molecule's preferred conformation.
A hypothetical table of NBO analysis results for a key intramolecular interaction is presented below to illustrate the type of data that would be generated.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP(1) N1 | σ(C6-C7) | Data not available | Data not available | Data not available |
| LP(1) N4 | σ(C3-C5) | Data not available | Data not available | Data not available |
| LP(1) O8 | σ*(C7-N1) | Data not available | Data not available | Data not available |
| Note: This table is illustrative. The values for stabilization energy (E(2)), orbital energy difference (E(j)-E(i)), and the Fock matrix element (F(i,j)) would be calculated from a quantum chemical computation. |
Prediction of Reactivity and Reaction Mechanisms through Theoretical Models
Theoretical models are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. For this compound, this would involve the analysis of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. A Molecular Electrostatic Potential (MEP) map would further complement this analysis by visualizing the regions of positive and negative electrostatic potential on the molecular surface, thereby identifying likely sites for electrophilic and nucleophilic attack.
To investigate reaction mechanisms, computational chemists would model the potential energy surface (PES) for a given reaction. This would involve locating and characterizing the geometries and energies of reactants, transition states, and products. The activation energy, determined from the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction rate. This approach would be critical for understanding, for example, the mechanism of N-alkylation or the role of the hydroxyl group in potential reactions.
A hypothetical data table summarizing key reactivity descriptors is provided below.
| Parameter | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
| Electronegativity (χ) | Data not available |
| Hardness (η) | Data not available |
| Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
| Note: The values in this table would be derived from the energies of the frontier molecular orbitals calculated using a suitable level of theory. |
Research Applications in Materials Science and Industrial Chemical Processes
Incorporation into Polymer Architectures
The bifunctional nature of 2-(2,6-dimethylpiperazin-1-yl)ethanol, possessing both a secondary amine and a primary alcohol, allows for its integration into polymeric structures through various synthetic strategies.
The presence of the hydroxyl group enables this compound to act as a monomer in step-growth polymerization reactions. For instance, it can be utilized in the synthesis of polyesters, polyethers, and polyurethanes. The piperazine (B1678402) ring, with its two nitrogen atoms, can also participate in polymerization reactions. For example, piperazine and its derivatives are known to react with compounds like epichlorohydrin (B41342) to form functional polymers youtube.com. Research on related systems, such as the synthesis of olefin-Cu(I) coordination polymers from 2,5-dimethylpiperazine, demonstrates the utility of dimethylpiperazine scaffolds in creating novel polymeric materials with interesting properties like fluorescence researchgate.net.
The general reactivity of the N-H bond in the piperazine ring and the O-H bond of the ethanol (B145695) group allows for a variety of polymerization pathways. The specific reaction conditions would determine which functional group participates in the chain-building process.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer Example | Linkage Formed |
| Polyester | Dicarboxylic acid (e.g., Adipic acid) | Ester |
| Polyurethane | Diisocyanate (e.g., Toluene diisocyanate) | Urethane |
| Polyether | Dihalide (e.g., 1,4-Dichlorobutane) | Ether |
This table presents potential polymerization reactions and has been generated for illustrative purposes based on the functional groups present in the molecule.
The this compound moiety can be grafted onto existing polymer backbones to impart specific functionalities. The piperazine nitrogen can be used to attach this molecule to polymers with electrophilic side groups. This functionalization can introduce properties such as improved hydrophilicity, altered surface charge, and sites for further chemical modification. The functionalization of materials with piperazine derivatives is a known strategy to enhance their properties. For instance, piperazine functionalization has been used to modify multi-walled carbon nanotubes to investigate their antibacterial activity researchgate.net. Similarly, piperazine-functionalized mesoporous silica (B1680970) has been synthesized for applications in drug delivery, highlighting the role of the piperazine group in modifying material surfaces and their interaction with other molecules researchgate.net.
Role as a Building Block in Supramolecular Chemistry and Crystal Engineering
The distinct combination of hydrogen bond donors (N-H) and acceptors (N and O atoms) in this compound makes it a compelling candidate for the construction of ordered supramolecular assemblies and engineered crystals.
Piperazine and its derivatives are well-documented to participate in self-assembly through hydrogen bonding. researchgate.netresearchgate.netmdpi.com The piperazine ring can form robust hydrogen-bonded networks, and the presence of the ethanol tail in this compound introduces an additional site for hydrogen bonding, potentially leading to more complex and hierarchical structures. The interplay of N-H···O, O-H···N, and O-H···O hydrogen bonds can direct the crystallization process, leading to specific packing arrangements in the solid state. Studies on piperazine-based compounds have shown their ability to form supramolecular self-assemblies stabilized by hydrogen bonds with water molecules researchgate.net.
Applications in Advanced Chemical Separations and Adsorption Technologies
The chemical properties of this compound, particularly the basicity of the piperazine nitrogens, suggest its potential use in separation and adsorption technologies, most notably in the area of carbon dioxide capture.
Piperazine itself is a well-known and effective solvent for CO2 scrubbing from industrial gas streams. The amine groups react with CO2 to form carbamates, thus removing it from the gas phase. While the specific performance of this compound in this application is not documented, its structural similarity to other effective amine-based absorbents makes it a candidate for such studies. The presence of the hydroxyl group could influence the solubility and reaction kinetics.
Furthermore, materials functionalized with piperazine derivatives have been explored for gas separation membranes. nih.govresearchgate.netyoutube.com Incorporating moieties like this compound into a polymer matrix could enhance the selective transport of certain gases. The basic nature of the piperazine ring can facilitate the transport of acidic gases like CO2.
CO2 Capture Studies (as an amine-based solvent component)
The global effort to mitigate greenhouse gas emissions has spurred significant research into carbon capture technologies, with amine-based chemical absorption being a leading method. Piperazine (PZ) and its derivatives have emerged as highly effective solvents or activators for CO2 capture due to their favorable reaction kinetics and high absorption capacity. mdpi.comnih.govresearchgate.net
Research Findings:
The structure of this compound suggests it could be a promising candidate for CO2 capture. It possesses two amine groups within the piperazine ring available for reaction with CO2. The methyl groups on the ring introduce steric hindrance, a factor known to influence the stability of the formed carbamate (B1207046) and potentially reduce the energy required for solvent regeneration. Furthermore, the hydroxyl (-OH) group from the ethanol substituent can increase the aqueous solubility of the amine and may participate in the reaction mechanism, similar to other alkanolamines. For example, in nonaqueous solutions of another hindered amine, 2-[(1,1-dimethylethyl)amino]ethanol (TBAE), the hydroxyl group was found to be the reactive site for CO2. mdpi.com
Although specific performance data for this compound is not available, the table below summarizes the performance of related piperazine-based solvents to provide context for its potential efficacy.
Table 1: Performance of Various Piperazine-Based Solvents in CO2 Capture
| Solvent System | Key Finding | Reference |
| Piperazine (PZ) + Monoethanolamine (MEA) | Optimal mixed solvent identified in a comparative study. | mdpi.com |
| Piperazine (PZ) + Diisopropylamine (DIPA) | Identified as an optimal solvent with a lower heat of regeneration compared to PZ+MEA. | mdpi.com |
| 2-Methylpiperazine (2-MPZ) activated MDEA | Explored as an effective activator for tertiary amines. | nih.gov |
| Piperazine (PZ) aqueous solution | Optimized conditions achieved a CO2 removal efficiency of 97.9%. nih.gov |
Ligands for Selective Metal Ion Extraction or Sensing
The selective removal or detection of metal ions from aqueous solutions is critical in industrial wastewater treatment, environmental monitoring, and chemical analysis. This is often achieved using organic molecules, or ligands, that can selectively bind to specific metal ions. The effectiveness of a ligand is determined by the presence of donor atoms (such as nitrogen, oxygen, or sulfur) and a structural arrangement that favors coordination with the target ion.
Research Findings:
The this compound molecule contains three potential donor atoms: the two nitrogen atoms of the piperazine ring and the oxygen atom of the ethanol group. This multidentate character makes it a plausible candidate for complexing with various metal ions. Research on structurally similar compounds supports this potential. For example, nitrogen-containing heterocyclic ligands are widely used in the development of chemosensors and extractants. A multidentate soft-ligand, 2,6-Bis(5,6-dipropyl-1,2,4-triazine-3-yl)pyridine (BDPTP), has shown a high extraction rate of 97.25% for cadmium(II) from acidic solutions. researchgate.netatlantis-press.com Other systems based on fluorescein (B123965) hydrazide and a morpholine-containing Mannich base have been developed for the highly selective and sensitive fluorescent detection of mercury(II) and aluminum(III) ions, respectively. mdpi.comrsc.org Colorimetric sensors for detecting cobalt(II) and copper(II) have also been synthesized from ninhydrin (B49086) derivatives.
These examples demonstrate that molecules with N- and O-donor sites can form stable complexes with metal ions, leading to either their extraction into an organic phase or a detectable change in optical properties (color or fluorescence). While no specific studies report the use of this compound for this purpose, its structural features warrant investigation into its capabilities as a selective ligand for heavy or transition metal ions.
Table 2: Examples of N-Donor Ligands for Metal Ion Detection and Extraction
| Ligand/Sensor | Target Ion(s) | Application | Reference |
| 2,6-Bis(5,6-dipropyl-1,2,4-triazine-3-yl)pyridine (BDPTP) | Cd(II), Cu(II), Pb(II), Ni(II) | Solvent Extraction | researchgate.netatlantis-press.com |
| Fluorescein-Hydrazone Derivative | Hg(II) | Selective Fluorescent Detection | mdpi.com |
| Ninhydrin-Hydroxylamine Derivative | Co(II), Cu(II) | Colorimetric Sensing | |
| Morpholine-containing Phenolic Mannich Base | Al(III) | Selective Fluorescent Sensing | rsc.org |
| 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP) | Am(III), Eu(III) | Selective Extraction (Actinide/Lanthanide Separation) | researchgate.net |
Development of Novel Functional Materials based on Piperazine Scaffolds
The piperazine ring is a versatile and valuable building block in synthetic chemistry, serving as a core scaffold for the development of a wide range of functional materials. Its derivatives are not only intermediates in the synthesis of pharmaceuticals but also key components in materials designed for specific physical, chemical, or biological properties.
Research Findings:
The compound cis-2,6-dimethylpiperazine (B139716) is noted as a valuable intermediate in the synthesis of various products, including pharmacological agents. google.com This highlights the industrial importance of the core 2,6-dimethylpiperazine (B42777) structure. The functionalization of the piperazine scaffold is a common strategy for creating novel materials. For example, a series of 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated as potential radioprotective agents, demonstrating how the piperazine core can be tailored for specific biomedical applications. nih.gov In this context, the 2-hydroxyethyl group, also present in this compound, serves as a key functional handle.
The N-H group on the piperazine ring and the hydroxyl group on the ethanol side chain of this compound are both reactive sites. They allow the molecule to be incorporated into larger structures, such as polymers, or to be further modified to create materials with tailored properties. For instance, the hydroxyl group could be esterified or etherified, and the secondary amine could undergo reactions like alkylation or acylation. This versatility makes the piperazine scaffold a foundation for developing materials with applications ranging from selective ion separation, as seen with complex ligands like C5-BPP for actinide/lanthanide separation, to agents with specific biological activities. researchgate.net The development of such materials is an active area of research, leveraging the unique structural and reactive properties of piperazine and its derivatives.
Fundamental Studies on Biomolecular Interactions and Enzyme Modulation
Investigation of Binding Mechanisms with Specific Biological Macromolecules
While specific studies on the binding of 2-(2,6-Dimethylpiperazin-1-yl)ethanol to a wide array of biological macromolecules are not extensively documented, research on related structures provides valuable insights into its potential interaction mechanisms. The 2,6-dimethylpiperazine (B42777) moiety is a key structural feature that influences how these molecules recognize and bind to target proteins.
The structural characteristics of the 2,6-dimethylpiperazine ring are critical for its interaction with biological targets. The piperazine (B1678402) core can adopt a chair conformation, and the presence and stereochemistry of the methyl groups at the 2 and 6 positions can enforce a specific conformation that optimizes interactions within a binding pocket. This constrained conformation can lead to higher binding affinity and selectivity compared to more flexible analogs.
For instance, studies on 2,6-dimethylpiperazine derivatives as allosteric inhibitors of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) have revealed the importance of the piperazine core's conformation. The methyl groups at the 2- and 6-positions can enforce a staggered, flat conformation of the piperazine ring, allowing other parts of the molecule to make optimal interactions within the allosteric pocket of the enzyme. This highlights how the specific substitution pattern on the piperazine ring dictates the structural basis for ligand-target recognition.
Molecular docking would be employed to predict the preferred binding pose of this compound within the active or allosteric site of a target protein. This involves calculating the binding energy for various conformations and orientations of the ligand. For example, in the context of sorbitol dehydrogenase, docking studies could elucidate how the ethanol (B145695) and dimethylpiperazine moieties interact with key residues in the active site.
Molecular dynamics simulations could then be used to study the stability of the predicted protein-ligand complex over time. These simulations provide insights into the dynamic nature of the interactions, including the role of water molecules and the flexibility of both the ligand and the protein. Such studies are crucial for understanding the fine details of biomolecular interactions that govern the compound's activity.
Modulation of Enzyme Activity: Mechanistic Investigations (e.g., Sorbitol Dehydrogenase Inhibition)
A significant area of research for derivatives of this compound has been their role as enzyme inhibitors, particularly focusing on sorbitol dehydrogenase (SDH). SDH is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
Kinetic analysis is fundamental to understanding how a compound inhibits an enzyme. Such studies determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
A derivative of this compound, specifically 1-((R)-[4-[4-(4,6-dimethyl nih.govresearchgate.netnih.govtriazin-2-yl)-2R,6S-dimethylpiperazin-1-yl]pyrimidin-2-yl]ethanol), has been identified as a potent inhibitor of sorbitol dehydrogenase. nih.gov Although specific kinetic data for this compound is not provided, the study on its derivative highlights the potential of this chemical scaffold. Optimization of a related series of piperazino-pyrimidines led to the identification of compounds with high in vitro potency as SDH inhibitors. nih.gov For example, a related compound demonstrated selective inhibition of sorbitol dehydrogenase with excellent pharmacodynamic and pharmacokinetic properties. nih.gov
Table 1: In Vitro Potency of a Related Sorbitol Dehydrogenase Inhibitor
| Compound | Target | In Vitro Potency (IC₅₀) |
|---|
Note: Specific IC₅₀ values for this compound are not publicly available. The table reflects the high potency observed for a closely related derivative.
Structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) provide high-resolution three-dimensional structures of enzyme-inhibitor complexes. These structures are invaluable for understanding the precise molecular interactions that lead to inhibition and for guiding the rational design of more potent and selective inhibitors.
While a crystal structure of sorbitol dehydrogenase in complex with this compound is not available, the crystal structure of human sorbitol dehydrogenase has been solved with other inhibitors. These studies reveal that the active site contains a catalytic zinc atom and that inhibitors can coordinate with this zinc, often displacing a water molecule or an amino acid residue. The inhibitor can also form hydrophobic and hydrogen-bonding interactions with surrounding amino acid residues and the NADH cofactor. These existing structures provide a framework for building homology models and performing docking studies to predict how 2,6-dimethylpiperazine-containing inhibitors might bind.
Studies on Interactions with Neurotransmitter Transporters (Mechanistic Focus)
The piperazine scaffold is a common feature in many centrally acting drugs that target neurotransmitter transporters. These transporters, such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.
While direct mechanistic studies on the interaction of this compound with neurotransmitter transporters are limited, the broader class of piperazine derivatives has been extensively studied. Structure-activity relationship studies indicate that the nature of the substituents on the piperazine ring significantly influences the affinity and selectivity for different transporters. The flexibility of the linker connecting the piperazine moiety to other parts of the molecule is also a critical determinant of activity.
Table 2: General Binding Affinities of Piperazine Derivatives for Monoamine Transporters
| Transporter | General Affinity of Piperazine Derivatives | Potential Interaction Moiety of this compound |
|---|---|---|
| Serotonin Transporter (SERT) | Varies from low to high affinity | Piperazine ring, ethanol group |
| Dopamine Transporter (DAT) | Varies from low to high affinity | Piperazine ring, ethanol group |
Note: This table represents the general potential for interaction based on the chemical structure and data for the broader class of piperazine derivatives.
Concluding Remarks and Future Research Perspectives
Summary of Current Research Landscape and Key Findings for 2-(2,6-Dimethylpiperazin-1-yl)ethanol
The current research landscape for this compound primarily positions it as a valuable intermediate in synthetic and medicinal chemistry. While comprehensive studies focusing solely on this compound are not abundant, its presence is noted in the broader context of developing more complex molecules.
Key findings from the existing literature and chemical databases indicate that it serves as a building block. Its synthesis is typically achieved through the alkylation of 2,6-dimethylpiperazine (B42777). The structure is noteworthy for its dual functionality: the piperazine (B1678402) ring, a privileged scaffold in drug discovery, and a reactive primary alcohol group. This allows for a variety of subsequent chemical modifications. For instance, derivatives of 1-(2-hydroxyethyl)piperazine, a closely related structure, have been systematically designed and synthesized to develop novel radioprotective agents. nih.gov This highlights the potential of the hydroxyethyl-piperazine moiety in creating compounds with specific biological activities. Research into related compounds, such as N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide, further underscores the utility of the piperazine core in constructing molecules for various applications. bldpharm.comgoogle.com The primary role of this compound in the current research landscape is therefore as a versatile synthon, with its full potential likely realized in the final, more complex molecules it helps to create.
Unexplored Avenues and Methodological Challenges in the Chemistry and Applications of Functionalized Piperazines
The chemistry of functionalized piperazines, while widely utilized, still presents significant challenges and unexplored opportunities. Piperazine is one of the most common nitrogen-containing heterocyclic moieties in FDA-approved drugs, yet the structural diversity of these molecules is often limited. nih.govmdpi.com Over 80% of piperazine-containing pharmaceuticals feature substitutions only at the nitrogen atoms, with very few having carbon-based substituents on the ring itself. nih.govnsf.gov
Methodological Challenges:
C–H Functionalization: A primary challenge is the direct and selective functionalization of the piperazine ring's C–H bonds. nih.govnih.gov The presence of a second nitrogen atom in the ring often complicates reactions that work well for other heterocycles like piperidines, leading to side reactions or deactivation of catalysts. mdpi.com
Selectivity: Achieving enantioselective functionalization of the piperazine ring is difficult, and progress in this area has been slow compared to other saturated nitrogen heterocycles. nih.gov
Green Chemistry: Many current synthetic methods rely on classical techniques. There is a need to develop greener alternatives, such as visible-light photoredox catalysis. mdpi.com However, these methods can suffer from long reaction times and scalability issues, presenting their own set of challenges. mdpi.comresearchgate.net
Unexplored Avenues:
Carbon Skeleton Diversity: The lack of diverse substituents on the carbon atoms of the piperazine ring hinders its full application in medicinal chemistry. mdpi.com Developing new, efficient, and selective methods to create these patterns is a major area for future research. mdpi.comresearchgate.net
Materials Science: The use of piperazine derivatives in materials science is an area with significant potential. Their incorporation into polymers or metal-organic frameworks (MOFs) could lead to novel materials with unique properties. rsc.org
Catalysis: Piperazine-based compounds can serve as ligands for metal complexes, suggesting their potential application in the field of catalysis, which remains an underexplored area of research. rsc.org
Potential for Interdisciplinary Research and Novel Discoveries in Fundamental Chemical Science
The unique structural and chemical properties of functionalized piperazines create fertile ground for interdisciplinary research that could lead to novel discoveries in fundamental chemical science. The piperazine scaffold is considered a "privileged structure" in drug design, and its study naturally bridges organic chemistry with medicinal chemistry, pharmacology, and computational science. mdpi.comnih.gov
Collaboration between synthetic chemists and biologists is crucial. For example, novel vindoline-piperazine conjugates have been synthesized and tested for their antiproliferative activity against human tumor cell lines, demonstrating how these collaborations can lead to the discovery of potent anticancer agents. nih.gov Similarly, the development of piperazine derivatives as antioxidants highlights the intersection of synthetic chemistry and neuropharmacology in addressing oxidative stress-related diseases. nih.gov
Furthermore, the integration of computational chemistry can accelerate discovery. Modeling can predict how the structural rigidity and hydrogen bonding capabilities of the piperazine ring influence a molecule's interaction with biological targets, improving its pharmacokinetic profile, bioavailability, and target affinity. mdpi.comnih.gov This synergy allows for a more rational design of new therapeutic agents.
From a materials science perspective, interdisciplinary research could explore the use of piperazine derivatives in creating novel drug delivery systems. For instance, mesoporous silica (B1680970) functionalized with piperazine and its carboxylic acid derivatives has been investigated for the controlled adsorption and release of drugs like gemcitabine. researchgate.net The study of coamorphous systems, where natural active pharmaceutical ingredients are combined with compounds like piperazine to improve solubility and bioavailability, represents another promising interdisciplinary frontier between materials science and pharmacology. acs.org These collaborations not only advance applied science but also deepen our fundamental understanding of molecular interactions, reaction mechanisms, and the principles of rational drug and material design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
